Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine
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Overview
Description
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine is an organic compound that features a cyclohexene ring, a morpholine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of cyclohex-3-enylmethyl bromide, which is then reacted with 2-(morpholin-4-yl)ethanamine under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethylamine: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.
Morpholin-4-yl-ethylamine: Does not have the cyclohexene ring, which limits its structural diversity.
Cyclohex-3-enylmethylamine: Similar structure but lacks the morpholine ring, reducing its potential interactions with biological targets.
Uniqueness
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine is unique due to the presence of both the cyclohexene and morpholine rings, which provide a combination of hydrophobic and hydrophilic properties
Properties
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-2,13-14H,3-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTZZFLHFAMTIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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